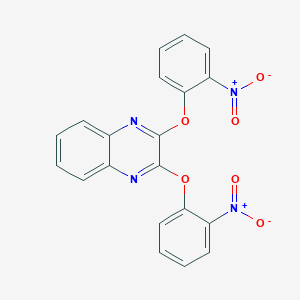
2,3-Bis(2-nitrophenoxy)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(2-nitrophenoxy)quinoxaline: is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in material science . The structure of this compound consists of a quinoxaline core substituted with two 2-nitrophenoxy groups at the 2 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(2-nitrophenoxy)quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. This reaction can be catalyzed by various catalysts such as titanium silicate-1, molecular iodine, cerium ammonium nitrate, and others . The reaction is usually carried out in solvents like methanol or ethanol at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry approaches. These methods include solvent-free reactions, use of alternate reaction media (e.g., water, ionic liquids), and microwave-assisted synthesis . These approaches aim to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Bis(2-nitrophenoxy)quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The nitro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: 2,3-Bis{2-aminophenoxy}quinoxaline.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the substituent used.
Applications De Recherche Scientifique
2,3-Bis(2-nitrophenoxy)quinoxaline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,3-Bis(2-nitrophenoxy)quinoxaline involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in bacteria and cancer cells . The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with DNA, causing damage and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
- 2,3-Bis(phenylamino)quinoxaline
- 2,3-Bis(2-hydroxy-2-phenyl)ethenylquinoxaline
- 2,3-Dichloroquinoxaline
Comparison: 2,3-Bis(2-nitrophenoxy)quinoxaline is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological activity. The presence of nitro groups also allows for various chemical modifications, making it a versatile compound for synthetic chemistry .
Propriétés
Formule moléculaire |
C20H12N4O6 |
|---|---|
Poids moléculaire |
404.3g/mol |
Nom IUPAC |
2,3-bis(2-nitrophenoxy)quinoxaline |
InChI |
InChI=1S/C20H12N4O6/c25-23(26)15-9-3-5-11-17(15)29-19-20(22-14-8-2-1-7-13(14)21-19)30-18-12-6-4-10-16(18)24(27)28/h1-12H |
Clé InChI |
HUOROSFGGGRAMS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=CC=C3[N+](=O)[O-])OC4=CC=CC=C4[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=CC=C3[N+](=O)[O-])OC4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


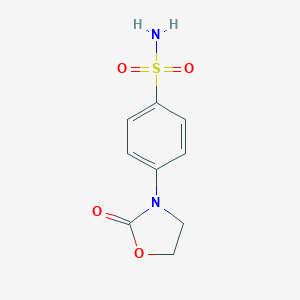
![methyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4H-1,2,4-triazol-3-ylcarbamate](/img/structure/B428140.png)
![methyl 5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-ylcarbamate](/img/structure/B428141.png)
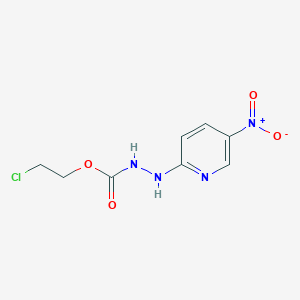
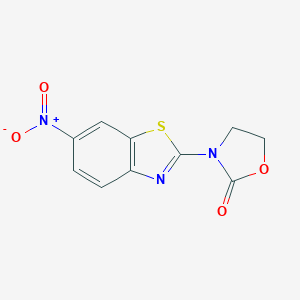
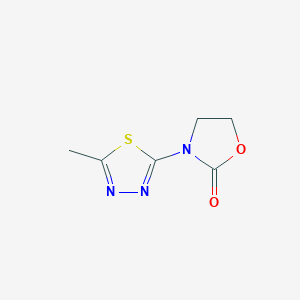
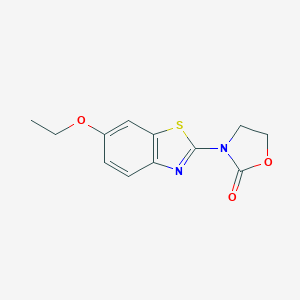
![3-{5-[(2,4-Dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-oxazolidin-2-one](/img/structure/B428162.png)
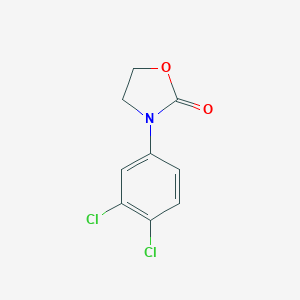
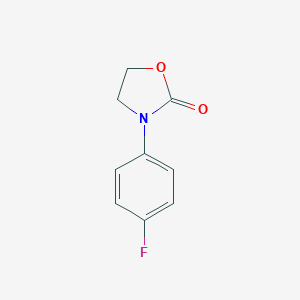
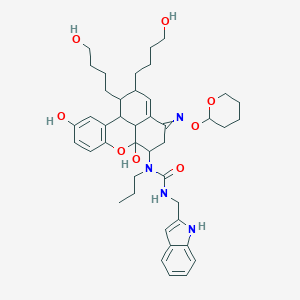
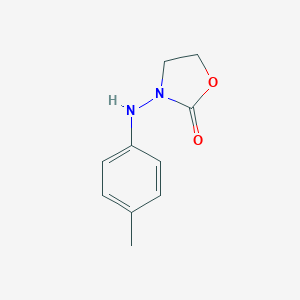
![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B428155.png)
![3-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-oxazolidin-2-one](/img/structure/B428157.png)
